N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine
CAS No.: 71878-19-8
Cat. No.: VC8456259
Molecular Formula: C35H69Cl3N8
Molecular Weight: 708.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71878-19-8 |
|---|---|
| Molecular Formula | C35H69Cl3N8 |
| Molecular Weight | 708.3 g/mol |
| IUPAC Name | N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine |
| Standard InChI | InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3; |
| Standard InChI Key | ORECYURYFJYPKY-UHFFFAOYSA-N |
| SMILES | CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl |
| Canonical SMILES | CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl |
Introduction
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Structural and Chemical Properties
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7) is a hindered amine light stabilizer (HALS) intermediate with the molecular formula C₂₄H₅₀N₄ and a molecular weight of 394.68 g/mol . The compound features two 2,2,6,6-tetramethylpiperidin-4-yl groups linked by a hexane-1,6-diamine backbone. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 63–65 °C (lit.) |
| Boiling Point | 478.5 ± 45.0 °C (Predicted) |
| Density | 0.94 ± 0.1 g/cm³ |
| Water Solubility | 1.76 g/L at 20 °C |
| LogP | -1.3 at 21 °C |
The 2,2,6,6-tetramethylpiperidine moieties confer steric hindrance, enabling radical scavenging activity critical for polymer stabilization .
Synthesis and Industrial Applications
This compound is synthesized via nucleophilic substitution reactions between 4-amino-2,2,6,6-tetramethylpiperidine and 1,6-dibromohexane, followed by purification. It serves as a precursor for HALS such as GW-944, which protect polymers from UV-induced degradation . In polyolefins like polyethylene and polypropylene, HALS mitigate chain scission and oxidation by neutralizing free radicals . The compound’s low volatility and high thermal stability (evidenced by a vapor pressure of 0.006 Pa at 70 °C) make it suitable for long-term applications in automotive coatings and agricultural films .
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
Structural and Reactivity Profile
2,4,6-Trichloro-1,3,5-triazine (CAS 108-77-0) is a symmetric triazine derivative with three chlorine atoms bonded to a six-membered aromatic ring. Its molecular formula is C₃Cl₃N₃, and it exhibits high electrophilicity due to electron-withdrawing chlorine substituents.
| Property | Value |
|---|---|
| Melting Point | 146–148 °C |
| Boiling Point | 190 °C (decomposes) |
| Density | 1.92 g/cm³ |
The compound’s reactivity stems from the stepwise substitution of chlorine atoms, enabling its use in synthesizing herbicides, dyes, and crosslinking agents .
Applications in Material Science and Organic Synthesis
Cyanuric chloride is a cornerstone in producing 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, a donor-acceptor system used in organic semiconductors and porous materials . Its ability to form covalent bonds with nucleophiles (e.g., amines, alcohols) underpins its role in:
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Herbicides: As a precursor for simazine and atrazine.
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Polymer Crosslinkers: Enhancing mechanical properties in epoxy resins.
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Pharmaceutical Intermediates: Facilitating heterocyclic ring formation.
Recent advancements highlight its utility in creating star-shaped molecules for optoelectronic devices, where the triazine core enhances π-π stacking interactions .
2,4,4-Trimethylpentan-2-amine
Synthesis and Physicochemical Characteristics
2,4,4-Trimethylpentan-2-amine (CAS 58618-91-0 as hydrochloride salt) is a branched aliphatic amine with the formula C₈H₂₀ClN. The hydrochloride salt is synthesized via Leuckart reaction or reductive amination of ketones, followed by treatment with phosphorus pentachloride .
| Property | Value |
|---|---|
| Molecular Weight | 165.70 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents |
The branched structure imparts steric hindrance, reducing nucleophilicity compared to linear amines.
Industrial and Pharmaceutical Uses
This amine is employed as:
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Catalyst: In polyurethane foam production.
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Corrosion Inhibitor: For metal surfaces in acidic environments.
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Pharmaceutical Intermediate: In synthesizing muscarinic agonists and antidepressants.
Its hydrochloride form enhances stability and solubility, making it preferable in drug formulations .
Comparative Analysis and Synergistic Applications
Interplay in Polymer Stabilization
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine and 2,4,6-trichloro-1,3,5-triazine are often combined in polymer stabilizer systems. The HALS compound scavenges free radicals, while triazine derivatives absorb UV radiation, providing dual protection . For example, in polypropylene films, this combination extends service life by >2,000 hours under accelerated weathering tests .
Role of 2,4,4-Trimethylpentan-2-amine in Synthesis
The amine’s steric bulk facilitates selective reactions in triazine derivatization. For instance, it can act as a base in nucleophilic aromatic substitution with cyanuric chloride, yielding asymmetrical triazine analogs for agrochemicals .
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